2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-15(13-3-2-4-14(13)19-20)10-18-16(21)9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKASWLWHKHILFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.39 g/mol. Its structure features a 4-fluorophenyl group and a tetrahydrocyclopenta[c]pyrazole moiety, which are critical for its biological interactions.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value of 1.5 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity.
- Mechanism of Action : The antitumor effect is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to control groups .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Preliminary data suggest that it may act as an HDAC inhibitor, which is crucial for regulating gene expression related to tumor growth. This inhibition is linked to its structural similarity with known HDAC inhibitors .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neuroprotection in Models : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This effect is hypothesized to be mediated through anti-inflammatory pathways .
Case Studies
-
Case Study on HepG2 Cells :
- A study conducted on HepG2 cells showed that treatment with the compound led to a significant reduction in cell viability, with observed morphological changes indicative of apoptosis. The study highlighted that the compound's efficacy was dose-dependent, reinforcing its potential as an anticancer agent .
- Neuroprotective Study :
Data Table
| Biological Activity | Assay Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antitumor (HepG2 Cells) | In vitro | 1.5 | Induces apoptosis and G2/M arrest |
| HDAC Inhibition | Enzymatic Assay | TBD | Potential inhibitor based on structural similarity |
| Neuroprotection | Animal Model | TBD | Reduces neuronal loss in Alzheimer's model |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as fluorophenyl groups, pyrazole/heterocyclic cores, or acetamide linkages. Key differences in substituents and ring systems influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*Molecular formulas estimated based on IUPAC names and structural analysis.
Key Observations:
Core Heterocycle Differences: The target compound employs a cyclopenta[c]pyrazole ring, which may confer enhanced planarity and rigidity compared to the thieno[3,4-c]pyrazole core in or the standard pyrazole in . This could improve target selectivity in enzyme-binding pockets.
Substituent Effects: The dichlorophenyl and pyridinyl groups in introduce bulkiness and electron-withdrawing effects, likely reducing solubility but improving affinity for hydrophobic binding sites .
Synthetic Accessibility :
- Compound achieved a moderate synthesis yield (67%) and a defined melting point (117–118°C), suggesting stable crystallization. The absence of such data for the target compound and limits direct comparisons of synthetic feasibility .
Implications for Drug Design
- Fluorine Substitution : The prevalence of fluorophenyl groups across these compounds highlights their role in balancing lipophilicity and metabolic stability.
- Ring System Optimization: The cyclopenta[c]pyrazole core in the target compound may offer advantages in conformational restriction over thieno or pyridine-fused systems, though this requires experimental validation.
- Solubility vs. Affinity Trade-offs : Bulky substituents (e.g., dichlorophenyl in ) may hinder solubility but enhance target engagement, whereas smaller groups (e.g., methyl in the target) could improve pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
